(E)-2-((4-chlorophenyl)thio)-N-(4-(phenyldiazenyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-((4-chlorophenyl)thio)-N-(4-(phenyldiazenyl)phenyl)acetamide is an organic compound that features a combination of aromatic rings, a thioether linkage, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-((4-chlorophenyl)thio)-N-(4-(phenyldiazenyl)phenyl)acetamide typically involves the following steps:
Formation of the Thioether Linkage: This can be achieved by reacting 4-chlorothiophenol with an appropriate acylating agent to introduce the thioether group.
Diazotization and Coupling: The synthesis of the phenyldiazenyl group involves diazotization of aniline derivatives followed by coupling with a suitable aromatic compound.
Acetamide Formation:
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include:
- Use of continuous flow reactors for efficient heat and mass transfer.
- Optimization of reaction conditions such as temperature, pressure, and pH.
- Implementation of purification techniques like crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-((4-chlorophenyl)thio)-N-(4-(phenyldiazenyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The phenyldiazenyl group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Reagents like halogens, nitrating agents, or organometallic compounds.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-2-((4-chlorophenyl)thio)-N-(4-(phenyldiazenyl)phenyl)acetamide depends on its specific application. For instance:
Biological Activity: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactivity: The compound’s functional groups can participate in various chemical reactions, influencing its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-((4-bromophenyl)thio)-N-(4-(phenyldiazenyl)phenyl)acetamide
- (E)-2-((4-methylphenyl)thio)-N-(4-(phenyldiazenyl)phenyl)acetamide
- (E)-2-((4-nitrophenyl)thio)-N-(4-(phenyldiazenyl)phenyl)acetamide
Uniqueness
(E)-2-((4-chlorophenyl)thio)-N-(4-(phenyldiazenyl)phenyl)acetamide is unique due to the presence of the 4-chlorophenyl thioether group, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
1006789-07-6 |
---|---|
Molecular Formula |
C20H16ClN3OS |
Molecular Weight |
381.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(4-phenyldiazenylphenyl)acetamide |
InChI |
InChI=1S/C20H16ClN3OS/c21-15-6-12-19(13-7-15)26-14-20(25)22-16-8-10-18(11-9-16)24-23-17-4-2-1-3-5-17/h1-13H,14H2,(H,22,25) |
InChI Key |
KREOEXJOYYGKQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)CSC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.